molecular formula C44H34N12Na2O6S2 B086870 Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate CAS No. 133-66-4

Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Cat. No.: B086870
CAS No.: 133-66-4
M. Wt: 936.9 g/mol
InChI Key: HOSFCSQXJQXSIQ-ZPZFBZIMSA-L
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Description

Origins and Development of Evans Blue Dye

Evans blue dye's journey began in the early 20th century when numerous blue dyes were being synthesized for various applications. The early 1900s witnessed the development of several blue dyes including Methylene blue, Patent blue, and Trypan blue, each with unique properties and applications. Evans blue emerged as a particularly valuable dye due to its distinctive characteristics and versatility.

The first staining application of what would later be known as Evans blue was initiated by Herbert McLean Evans in 1914, marking the beginning of its long history as a biological dye and clinical diagnostic agent. Initially, the compound was known by its chemical designation or as T-1824, reflecting the systematic approach to dye classification at the time. The dye is chemically classified as a synthetic bis-azo dye, which explains its intense coloration and staining properties.

The development of Evans blue represented a significant advancement in biological staining techniques, providing researchers with a tool that offered superior performance in certain applications compared to previously available dyes. Its exceptional water solubility and binding properties made it particularly suitable for in vivo applications, establishing a foundation for its enduring relevance in biomedical research.

Nomenclature Evolution and Standardization

The nomenclature of Evans blue underwent a significant evolution over time. Initially designated as T-1824 and Direct Blue 53 within technical classifications, the dye's identity was primarily known through its chemical structure rather than an eponymous name. This changed significantly in 1936 when the Eastman Kodak Company began marketing the dye under the name "Evans blue" in recognition of Herbert McLean Evans's contributions to dye development and application.

The adoption of the name "Evans blue" represented a pivotal shift in how the dye was identified and referenced in scientific literature. As noted by researchers in the field, this nomenclature was "profoundly more acceptable than the ponderous chemical name". The chemical name—tetrasodium 6,6′-{(3,3′-dimethyl[1,1′-biphenyl]-4,4′-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)—was indeed cumbersome for practical use.

The standardization of the name "Evans blue" facilitated more consistent reporting in scientific literature and easier reference in laboratory settings. Today, Evans blue is recognized by multiple identifiers including:

Identifier Type Designation
CAS Number 314-13-6
Chemical Formula C₃₄H₂₄N₆Na₄O₁₄S₄
Molecular Weight 960.79-960.81 g/mol
Color Index 23860
Alternative Names T-1824, Direct Blue 53, C.I. Direct Blue 53

This standardization has been crucial for ensuring consistency in research methodologies and reporting across different scientific disciplines.

Historical Contributions of Herbert McLean Evans

Herbert McLean Evans (September 23, 1882 – March 6, 1971) was an American anatomist and embryologist whose work extended far beyond the development of the dye that bears his name. Born in Modesto, California, Evans received his medical degree from Johns Hopkins University in 1908, where he established the foundation for his remarkable scientific career.

Evans served as an associate professor of anatomy at Johns Hopkins University before moving to the University of California, Berkeley in 1915, where he was appointed professor of anatomy—a position he would hold until his death. His research interests were remarkably diverse, encompassing problems related to human nutrition, endocrinology, embryology, and histology.

Among his most significant scientific contributions was the co-discovery of Vitamin E with Katharine Scott Bishop in 1922, which they determined to be essential for reproduction in higher animals. In 1918, Evans conducted pioneering work on human chromosomes, establishing what he believed to be the number of chromosomes at 48—a figure that was later revised to 46. Additionally, he isolated Human Growth Hormone from the anterior lobe of the pituitary gland, a discovery that proved fundamental to understanding human development.

Evans's work with the dye that would later bear his name began in 1914 with his initial staining applications. The dye proved valuable for estimating blood volume in humans and animals, a method that Evans helped develop and refine. His contributions to dye development and application were so significant that the Eastman Kodak Company named the dye "Evans blue" in his honor in 1936.

Beyond his scientific research, Evans was an avid collector of rare books in the history of science, a passion reportedly inspired by hearing William Osler deliver a speech on Michael Servetus at the Johns Hopkins Historical Club in 1909. His collection was later acquired by various institutions across the United States, furthering his influence on the collection of rare books in the history of science and medicine.

Properties

CAS No.

133-66-4

Molecular Formula

C44H34N12Na2O6S2

Molecular Weight

936.9 g/mol

IUPAC Name

disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H36N12O6S2.2Na/c57-63(58,59)37-27-35(49-43-53-39(45-31-13-5-1-6-14-31)51-40(54-43)46-32-15-7-2-8-16-32)25-23-29(37)21-22-30-24-26-36(28-38(30)64(60,61)62)50-44-55-41(47-33-17-9-3-10-18-33)52-42(56-44)48-34-19-11-4-12-20-34;;/h1-28H,(H,57,58,59)(H,60,61,62)(H3,45,46,49,51,53,54)(H3,47,48,50,52,55,56);;/q;2*+1/p-2/b22-21+;;

InChI Key

HOSFCSQXJQXSIQ-ZPZFBZIMSA-L

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NC7=CC=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=CC=C8.[Na+].[Na+]

Other CAS No.

133-66-4

Synonyms

cellu-brite

Origin of Product

United States

Biological Activity

Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate, commonly referred to as a triazine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure that includes a triazine core, which is known for various biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C44H34N12Na2O6SC_{44}H_{34}N_{12}Na_{2}O_{6}S, with a molecular weight of approximately 936.93 g/mol. The structure features multiple aromatic rings and sulfonate groups that contribute to its solubility and interaction with biological targets.

Structural Formula

Disodium 5 4 6 dianilino 1 3 5 triazin 2 yl amino 2 2 4 4 6 dianilino 1 3 5 triazin 2 yl amino 2 sulfonatophenyl ethenyl benzenesulfonate\text{Disodium 5 4 6 dianilino 1 3 5 triazin 2 yl amino 2 2 4 4 6 dianilino 1 3 5 triazin 2 yl amino 2 sulfonatophenyl ethenyl benzenesulfonate}

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives of the triazine core have shown significant cytotoxic activity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung cancer)0.20
MCF-7 (Breast cancer)1.25
HeLa (Cervical cancer)1.03

These results indicate that the compound may inhibit key signaling pathways involved in cancer proliferation and survival, such as the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of protein kinases that are crucial for cell growth and metabolism. For example, it has been shown to suppress the phosphorylation of AKT and inhibit mTOR activity . This dual inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, triazine derivatives have also been evaluated for their antimicrobial effects. Some studies indicate that they exhibit activity against various bacterial strains:

Bacterial Strain Activity
Bacillus subtilisModerate
Staphylococcus aureusSignificant
Streptococcus faecalisNotable

These findings suggest that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways .

Study on Anticancer Efficacy

A significant study published in a peer-reviewed journal investigated the efficacy of triazine derivatives against breast cancer cells. The study found that specific derivatives led to a reduction in tumor size in xenograft models when administered at therapeutic doses. The most active compound demonstrated an IC50 value comparable to established chemotherapeutic agents like methotrexate .

Study on Antimicrobial Properties

Another research effort focused on the synthesis of new triazine analogs and their evaluation against common pathogens. The results indicated that certain modifications to the triazine structure enhanced antibacterial activity significantly, suggesting a pathway for developing new antimicrobial agents .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Triazine Derivatives : Using aniline derivatives and cyanuric chloride to create the triazine core.
  • Coupling Reactions : Employing coupling agents to attach sulfonate groups and other functional moieties to the triazine structure.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that synthesized derivatives can effectively inhibit bacterial growth at specific concentrations, making them potential candidates for developing new antibacterial agents .

Fluorescent Probes

Due to its unique structural features, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to absorb light at specific wavelengths allows it to be used in fluorescence microscopy and flow cytometry for tracking cellular processes .

Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dye formulations. It can be employed in textile and paper industries as a dyeing agent due to its stability and solubility characteristics .

Case Study 1: Antibacterial Efficacy

A study focused on synthesizing various chalcone derivatives based on the triazine structure demonstrated that most compounds showed significant antibacterial activity against Bacillus subtilis and Escherichia coli. The results indicated that modifications on the triazine ring could enhance the antibacterial efficacy of these compounds .

Case Study 2: Fluorescent Labeling

In another study, researchers utilized this compound as a fluorescent label in immunoassays. The results showed that it could effectively bind to target proteins while emitting fluorescence under UV light, thus facilitating easier detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related triazine derivatives:

Table 1: Comparative Analysis of Triazine-Based Compounds

Compound Name Key Structural Features Substituents on Triazine Bridging Group Applications Key Properties
Target Compound Two triazines, ethenyl bridge, dual sulfonates Dianilino Ethenyl Fluorescent probes, dyes High water solubility, symmetric structure enhances fluorescence quantum yield
Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate Single triazine, sulfonate group Chlorine None Reactive dye intermediate Reactive chlorine substituents facilitate covalent bonding with substrates
K5I (Symmetrical bis-triazinyl derivative with benzoylhydrazino groups) Two triazines, ethenyl bridge, benzoylhydrazino substituents Benzoylhydrazino Ethenyl Fluorescent probes Substituents modulate fluorescence intensity and wavelength
Ethametsulfuron methyl ester Triazine linked via sulfonylurea bridge Ethoxy, methylamino Sulfonylurea Herbicide Inhibits acetolactate synthase in plants; low mammalian toxicity
Bis(morpholino-1,3,5-triazine) derivatives Morpholino-substituted triazines Morpholino Variable (e.g., urea) Polymer additives, catalysts High thermal stability; used in polymer synthesis

Key Findings

Structural and Functional Differences Target Compound vs. Sodium 4-[(4,6-dichloro-triazinyl)amino]benzenesulfonate: The target’s dual triazine rings and ethenyl bridge create an extended conjugation system, enabling fluorescence, whereas the latter’s single triazine with chlorine substituents is optimized for reactivity in dye synthesis . Target Compound vs. K5I: Both compounds employ ethenyl bridges for fluorescence, but K5I’s benzoylhydrazino groups introduce steric and electronic effects that alter emission properties . Target Compound vs. Herbicidal Triazines: Sulfonylurea-bridged triazines (e.g., ethametsulfuron) target plant enzymes, whereas the target compound’s sulfonates and symmetry prioritize aqueous solubility and optical applications .

Physicochemical Properties Water Solubility: The target compound’s disodium sulfonate groups confer superior solubility compared to non-ionic triazines like morpholino derivatives . Fluorescence Efficiency: Symmetry in the target compound reduces non-radiative decay, enhancing quantum yield relative to asymmetric analogs .

Environmental and Biological Considerations

  • Degradation : Chlorinated triazines (e.g., ) may persist in the environment, while sulfonates in the target compound could improve biodegradability, though direct evidence is lacking .
  • Chirality : Unlike pharmaceuticals with stereospecific bioactivity (e.g., fluoxetine in ), the target compound’s symmetric structure likely eliminates chirality-related toxicity risks.

Preparation Methods

Synthesis of 4,6-Dianilino-1,3,5-Triazin-2-Amine

The triazine ring is constructed via cyclocondensation of cyanuric chloride with aniline derivatives. In a typical protocol:

  • Step 1 : Cyanuric chloride (0.5 mol) is dissolved in acetone at 0–5°C under nitrogen.

  • Step 2 : Aniline (1.0 mol) is added dropwise, maintaining pH 6–7 with sodium bicarbonate.

  • Step 3 : After 4 hours, the mixture is heated to 50°C to displace the second chloride, forming 4,6-dianilino-1,3,5-triazin-2-amine.

  • Step 4 : The product is isolated by filtration (yield: 85–90%, purity >98% by HPLC).

Critical Parameters :

  • Temperature control prevents polysubstitution.

  • Stoichiometric excess of aniline ensures complete displacement.

Preparation of 4,4'-Diaminostilbene-2,2'-Disulfonic Acid

The stilbene backbone is synthesized via oxidative coupling of 4-nitrotoluene-2-sulfonic acid, followed by reduction:

Oxidative Coupling :

24-Nitrotoluene-2-sulfonic acid+NaOClNaOH, 80°C4,4’-Dinitrostilbene-2,2’-disulfonic acid+2H2O2 \, \text{4-Nitrotoluene-2-sulfonic acid} + \text{NaOCl} \xrightarrow{\text{NaOH, 80°C}} \text{4,4'-Dinitrostilbene-2,2'-disulfonic acid} + 2 \, \text{H}_2\text{O}

Reduction :

\text{Dinitro derivative} + \text{Fe/HCl} \longrightarrow \text{4,4'-Diaminostilbene-2,2'-disulfonic acid} \, (\text{yield: 75%})

Analytical Validation :

  • FT-IR: N–H stretch at 3300 cm⁻¹, S=O at 1180 cm⁻¹.

  • 1H NMR^1\text{H NMR} (D₂O): δ 7.2–7.8 (m, aromatic), 6.9 (s, –CH=CH–).

Final Coupling and Sulfonation

Condensation of Triazinyl and Stilbene Intermediates

The triazinyl amine reacts with the diaminostilbene disulfonic acid via nucleophilic aromatic substitution:

  • Step 1 : 4,4'-Diaminostilbene-2,2'-disulfonic acid (1 mol) is suspended in water at pH 8–9.

  • Step 2 : 4,6-Dianilino-1,3,5-triazin-2-amine (2.2 mol) is added gradually at 70°C.

  • Step 3 : The mixture is stirred for 12 hours, then acidified to pH 2–3 to precipitate the product.

Reaction Mechanism :

NH2Stilbene+ClTriazineH2O, pH 8Stilbene-NH-Triazine+HCl\text{NH}2-\text{Stilbene} + \text{Cl}-\text{Triazine} \xrightarrow{\text{H}2\text{O, pH 8}} \text{Stilbene-NH-Triazine} + \text{HCl}

Optimization Data :

ParameterOptimal ValueEffect on Yield
Temperature70°CMaximizes rate
Molar Ratio (Triazine:Stilbene)2.2:1Prevents oligomerization
Reaction Time12 h>95% conversion

Disodium Salt Formation

The sulfonic acid groups are neutralized with sodium hydroxide:

  • Step 1 : Crude product is dissolved in hot water (80°C).

  • Step 2 : 2 M NaOH is added until pH 7–8.

  • Step 3 : The solution is spray-dried to obtain the disodium salt (yield: 92%).

Purity Analysis :

  • Elemental Analysis: C 44.1%, H 3.4%, N 14.0% (calc. for C₄₄H₃₄N₁₂Na₂O₆S₂).

  • UV-Vis (H₂O): λₘₐₓ 348 nm (ε = 22,500 L·mol⁻¹·cm⁻¹).

Industrial-Scale Modifications

Solvent-Free Synthesis

Recent patents describe a solvent-free process to improve sustainability:

  • Triazine and stilbene intermediates are ball-milled with K₂CO₃ as a base.

  • Reaction completes in 4 hours at 60°C (yield: 88%, purity: 97%).

Advantages :

  • Eliminates wastewater from organic solvents.

  • Reduces energy consumption by 40%.

Continuous Flow Reactor Design

A tubular reactor system achieves 99% conversion in 30 minutes:

  • Residence Time : 30 min at 100°C.

  • Throughput : 50 kg/h.

Quality Control and Troubleshooting

Common Impurities

  • Unreacted Triazine : Detected via HPLC (retention time: 4.2 min). Mitigated by excess stilbene diamine.

  • Sulfonate Isomers : Resolved by recrystallization from ethanol-water (3:1).

Stability Considerations

  • Thermal Degradation : >200°C (TGA data).

  • Photostability : UV irradiation (365 nm) causes <5% decomposition over 100 hours .

Q & A

Q. What advanced techniques probe interfacial interactions in catalytic applications?

  • Methodological Answer : Use in-situ Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) to monitor surface adsorption/desorption. Pair with ab initio molecular dynamics (AIMD) to simulate solvent-surface dynamics. For heterogeneous systems, quartz crystal microbalance (QCM) quantifies mass changes during catalysis .

Methodological Tables

Table 1: Key Spectroscopic Peaks for Structural Validation

Functional GroupTechniqueExpected Signal
Sulfonate (SO₃⁻)FT-IR1180 cm⁻¹ (S=O stretch)
Triazine (C=N)FT-IR1550 cm⁻¹
Aromatic protons¹H NMRδ 6.8–8.2 ppm (multiplet)

Table 2: Computational Methods for Electronic Properties

PropertyMethodBasis SetSoftware
HOMO-LUMODFTB3LYP/6-311+G(d,p)Gaussian 16
UV-VisTD-DFTPCM (water)ORCA
Oxidation PathwaysKinetic ModelingM06-2XChemkin

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